molecular formula C23H26N2 B10882013 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10882013
M. Wt: 330.5 g/mol
InChI Key: JBSYEUABURXKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a naphthalen-1-ylmethyl group and a 4-methylphenylmethyl group attached to the piperazine ring.

Properties

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C23H26N2/c1-19-9-11-20(12-10-19)17-24-13-15-25(16-14-24)18-22-7-4-6-21-5-2-3-8-23(21)22/h2-12H,13-18H2,1H3

InChI Key

JBSYEUABURXKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(naphthalen-1-ylmethyl)piperazine: Similar structure but lacks the 4-methylphenylmethyl group.

    1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol: Contains a similar piperazine core but with different substituents.

Uniqueness

1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both the naphthalen-1-ylmethyl and 4-methylphenylmethyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Biological Activity

1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration, combining a piperazine ring with both a 4-methylphenyl and a naphthalen-1-ylmethyl group, which enhances its interaction with various biological targets.

  • Molecular Formula : C23H26N2
  • Molecular Weight : 330.5 g/mol

The structural complexity of this compound allows for diverse interactions within biological systems, particularly in pharmacology.

Biological Activity Overview

Research indicates that 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine exhibits significant pharmacological potential, particularly in relation to the central nervous system (CNS). Its interactions with neurotransmitter systems suggest applications in treating mood disorders such as anxiety and depression.

The compound's biological activity is primarily attributed to its affinity for various neurotransmitter receptors, including:

  • Serotonin Receptors : Modulation of serotonin levels can influence mood and anxiety.
  • Dopamine Receptors : Involvement in reward and pleasure pathways, relevant for mood regulation.

Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Neuropharmacological Studies :
    • It has been shown to selectively bind to serotonin and dopamine receptors, indicating potential use in mood disorder therapies.
    • The compound's ability to modulate neurotransmission highlights its potential as an antidepressant or anxiolytic agent.
  • Comparative Studies :
    • Compared to other piperazine derivatives, 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine demonstrates enhanced biological activity due to its dual substitution pattern.

Table 1: Comparative Biological Activity of Piperazine Derivatives

Compound NameStructural FeaturesBiological Activity
1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazinePiperazine ring with methyl and naphthalene substitutionsHigh affinity for serotonin and dopamine receptors
1-(2-Chlorobenzyl)-4-(naphthalen-1-ylmethyl)piperazineChlorobenzene substitutionModerate receptor affinity
1-(Naphthalen-1-ylmethyl)piperazineLacks additional aromatic substitutionLow receptor affinity

The data suggests that the unique structural configuration of 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine contributes to its superior receptor binding capabilities compared to other derivatives.

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions, which can be optimized for yield and purity. The presence of both naphthalene and methylphenyl groups is crucial for enhancing its biological properties .

Future Directions

Ongoing research aims to further elucidate the mechanisms by which 1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine exerts its effects on biological systems. There is a growing interest in exploring its potential as a therapeutic agent in treating psychiatric disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.